

physical and chemical properties of 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorophenyl acetate

Cat. No.: B1330353

[Get Quote](#)

An In-depth Technical Guide to 4-Fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical methodologies related to **4-Fluorophenyl acetate**. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physical and Chemical Properties

4-Fluorophenyl acetate is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of various organic compounds.^[1] Its unique properties, imparted by the fluorine substituent, make it a compound of interest in the development of pharmaceuticals and agrochemicals.^[1]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FO ₂	[1] [2]
Molecular Weight	154.14 g/mol	[1] [2]
CAS Number	405-51-6	[1] [2] [3]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	86 °C at 26 mmHg	[1]
Density	1.178 - 1.18 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.48	[1] [3]

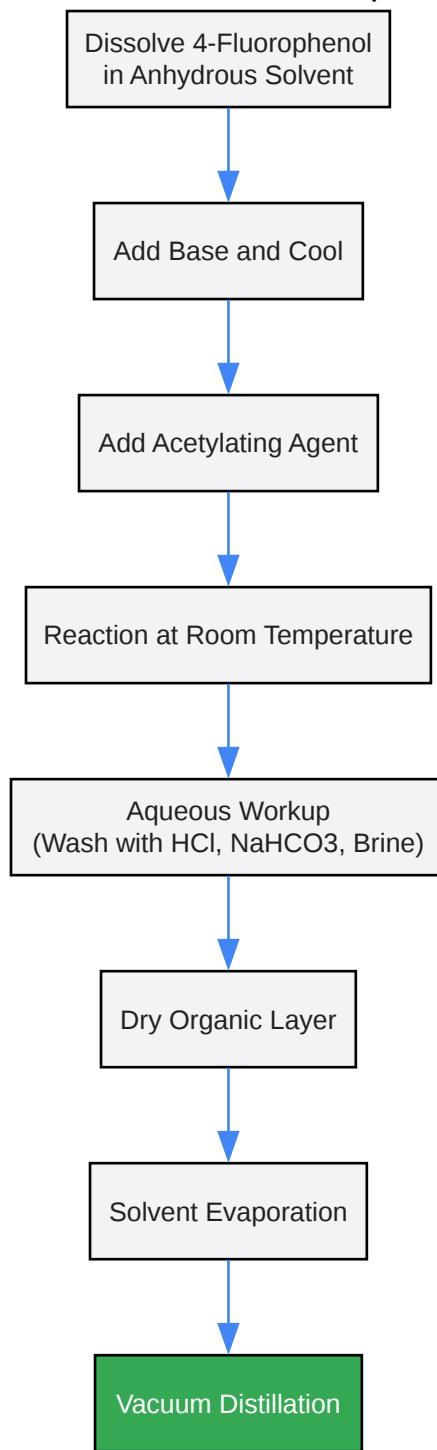
Synthesis and Reactivity

4-Fluorophenyl acetate is typically synthesized from 4-fluorophenol and an acetylating agent. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of **4-Fluorophenyl acetate**

Materials:

- 4-Fluorophenol
- Acetyl chloride or Acetic anhydride
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Aqueous HCl solution (e.g., 1M)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate


- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle

Procedure:

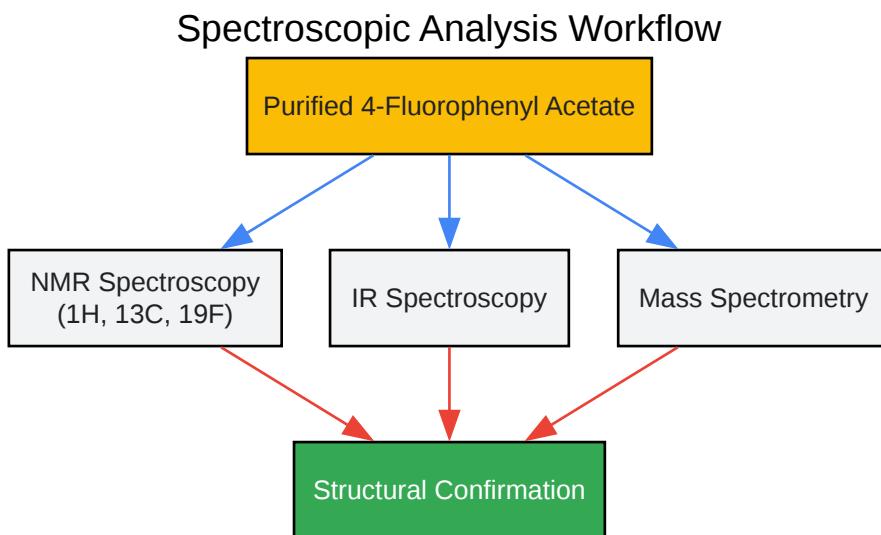
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in the anhydrous solvent.
- Add the base to the solution and cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride to the stirred solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4-Fluorophenyl acetate**.

Logical Workflow for Synthesis:

Synthesis Workflow for 4-Fluorophenyl Acetate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Fluorophenyl acetate**.


Spectroscopic Analysis

Characterization of **4-Fluorophenyl acetate** is typically performed using standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving a small amount of **4-Fluorophenyl acetate** in a deuterated solvent (e.g., CDCl_3).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra. Expected ^1H NMR signals include a singlet for the methyl protons and multiplets in the aromatic region. ^{13}C NMR will show characteristic peaks for the carbonyl, methyl, and aromatic carbons. ^{19}F NMR will show a singlet for the fluorine atom.
- Infrared (IR) Spectroscopy:
 - Obtain an IR spectrum of the neat liquid using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
 - Key characteristic peaks to identify include the C=O stretch of the ester group (typically around $1760\text{-}1770\text{ cm}^{-1}$) and C-F stretching vibrations.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the compound into the mass spectrometer (e.g., using GC-MS or direct infusion ESI-MS).
 - The resulting mass spectrum should show the molecular ion peak (M^+) corresponding to the molecular weight of **4-Fluorophenyl acetate** (154.14 g/mol).

Logical Flow for Spectroscopic Characterization:

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **4-Fluorophenyl acetate**.

Applications in Research and Development

4-Fluorophenyl acetate is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the metabolic stability and bioactivity of drug candidates. It is often utilized as an intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.^[1] The acetyl group can serve as a protecting group for the phenolic hydroxyl, which can be readily removed in subsequent synthetic steps.^[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **4-Fluorophenyl acetate**. It is advisable to work in a well-ventilated area or a fume hood.^{[4][5]} Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.^{[4][5]} Store the compound in a tightly sealed container in a cool, dry place.^{[1][4]} For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorophenyl acetate | C8H7FO2 | CID 136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenyl acetate | 405-51-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Fluorophenyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330353#physical-and-chemical-properties-of-4-fluorophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com